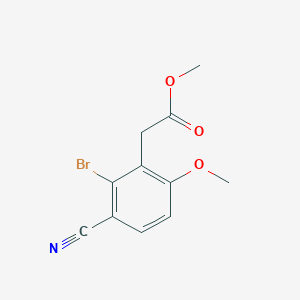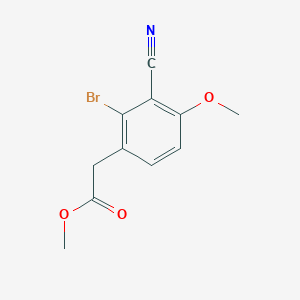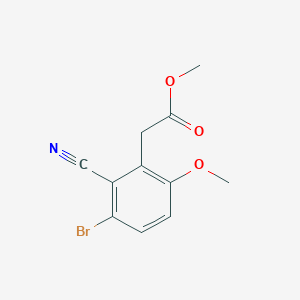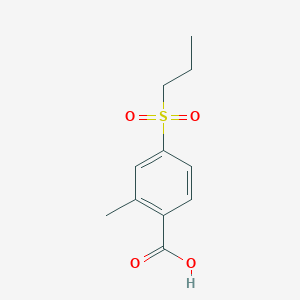
2-Methyl-4-(propane-1-sulfonyl)-benzoic acid
Overview
Description
2-Methyl-4-(propane-1-sulfonyl)-benzoic acid, also known as methyl-4-sulfobenzoate, is an organic compound with the molecular formula C9H10O4S. It is a white, crystalline solid with a melting point of 143-145 °C. It is soluble in water, alcohol, and other solvents. It is used as a reagent in organic synthesis and in the manufacture of pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Coenzyme M Analogues Synthesis
A study by Gunsalus et al. (1978) discusses the synthesis of coenzyme M analogues, showing their potential in biochemical applications. This research highlighted the use of similar compounds in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, demonstrating their relevance in microbiological and enzymatic studies.
Metal–Organic Frameworks (MOFs)
Liu et al. (2013) explored the use of sulfonate–carboxylate ligands in the creation of metal–organic frameworks (Liu et al., 2013). This research contributes to the development of materials with unique structural and luminescent properties, useful in materials science and engineering.
Catalyst in Organic Synthesis
The use of sulfonated compounds as catalysts in organic synthesis was studied by Ghorbani‐Choghamarani and Akbaripanah (2012). They investigated 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for formylation reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012). This study contributes to the field of green chemistry and highlights the potential for developing more sustainable chemical processes.
Sulfonation Reactions
Ansink and Cerfontain (2010) conducted a detailed study on the sulfonation of various aromatic compounds (Ansink & Cerfontain, 2010). Their work provides crucial insights into the chemical behavior and potential applications of sulfonated aromatic compounds in organic chemistry.
Sulfonated Poly(ether sulfone)s
Research by Matsumoto, Higashihara, and Ueda (2009) on sulfonated poly(ether sulfone)s focuses on their application in fuel cell technology (Matsumoto et al., 2009). This material science-oriented study is significant for the development of more efficient and durable fuel cell membranes.
Sulfonate Derivatives in Antimicrobial Applications
A study by Fadda, El-Mekawy, and AbdelAal (2016) highlighted the synthesis and antimicrobial evaluation of sulfonate derivatives, demonstrating their potential in pharmaceutical and medical research (Fadda et al., 2016).
Sulfone Synthesis and Applications
Lenihan and Shechter (1999) discussed the synthesis of substituted benzyl p-tolyl sulfones, shedding light on their potential in organic synthesis and chemical applications (Lenihan & Shechter, 1999).
properties
IUPAC Name |
2-methyl-4-propylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-6-16(14,15)9-4-5-10(11(12)13)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMFZYJEQFXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



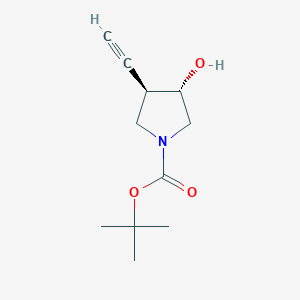

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1486853.png)
![4-[(Oxolan-3-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1486854.png)
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486857.png)

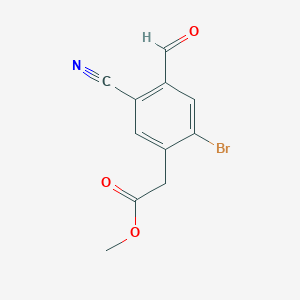
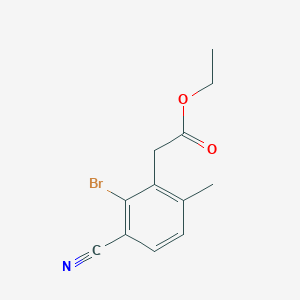
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1486862.png)
![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486863.png)
